molecular formula C15H22N2O2 B4623702 N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

Cat. No.: B4623702
M. Wt: 262.35 g/mol
InChI Key: NDXWJYXAOWKWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound features a phenyl ring substituted with methyl groups at the 2 and 4 positions, and an ethanediamide moiety attached to a 3-methylbutyl group

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylphenylamine and 3-methylbutylamine.

    Formation of Intermediate: The 2,4-dimethylphenylamine is reacted with an appropriate acylating agent, such as acetic anhydride, to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 3-methylbutylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NaOH) for substitution reactions.

Major Products

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Primary or secondary amines.

    Substitution Products: Halogenated or hydroxylated derivatives.

Mechanism of Action

The mechanism of action of N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE: Unique due to its specific substitution pattern and functional groups.

    Other Amides: Compounds with similar amide linkages but different substituents on the phenyl ring or alkyl chain.

Uniqueness

N’-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other amides.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)7-8-16-14(18)15(19)17-13-6-5-11(3)9-12(13)4/h5-6,9-10H,7-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWJYXAOWKWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Reactant of Route 2
Reactant of Route 2
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Reactant of Route 3
Reactant of Route 3
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Reactant of Route 4
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Reactant of Route 5
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE
Reactant of Route 6
N'-(2,4-DIMETHYLPHENYL)-N-(3-METHYLBUTYL)ETHANEDIAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.